8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-dione derivative characterized by a hydroxyethyl group at the 8-position, a 4-methylbenzyl substituent at the 3-position, and methyl groups at the 1- and 7-positions. This scaffold is structurally analogous to adenosine receptor ligands and serotonin receptor modulators, with substitutions at key positions influencing receptor affinity, solubility, and pharmacokinetic properties .
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-4-6-14(7-5-12)11-24-17(26)15-16(21(3)19(24)27)20-18-22(8-9-25)13(2)10-23(15)18/h4-7,10,25H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDJWOCJOQOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCO)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazopurine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This step often involves the alkylation of the imidazopurine core with an appropriate hydroxyethylating agent, such as ethylene oxide or 2-bromoethanol, under basic conditions.
Attachment of the Methylbenzyl Group: This step might involve a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The imidazopurine core can be reduced under hydrogenation conditions to yield various reduced derivatives.
Substitution: The methyl groups and the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced imidazopurine derivatives.
Substitution: Various substituted imidazopurine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, compounds like 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are often studied for their potential as enzyme inhibitors or as ligands for various biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antiviral activities. Its structure suggests it might interact with specific proteins or enzymes in the body, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific biological target. Generally, such compounds might exert their effects by binding to and inhibiting the activity of specific enzymes or receptors. This binding could interfere with the normal function of these proteins, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
The 8-position substituent is critical for modulating receptor binding and physicochemical properties. Key analogs include:
Analysis : The hydroxyethyl group in the target compound balances hydrophilicity and molecular size, contrasting with bulkier piperazinyl or aryl groups that enhance receptor binding but impair solubility . Fluorinated aryl groups (e.g., 4-fluorophenyl) increase lipophilicity, favoring membrane permeability but risking metabolic instability .
Substituent Variations at the 3-Position
The 3-position often hosts aryl or alkyl groups that influence target engagement and steric effects:
Methoxyethyl substituents improve solubility but may reduce target affinity compared to aromatic groups .
Substituent Variations at the 7-Position
The 7-position modifications impact electronic properties and steric bulk:
Analysis : Methyl at the 7-position simplifies synthesis and maintains scaffold rigidity, whereas aromatic substituents (e.g., indazolyl) introduce steric bulk and electronic diversity for kinase inhibition .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- 5-HT1A Receptor : Piperazinylalkyl analogs (e.g., AZ-853) exhibit strong agonism due to extended alkyl chains facilitating receptor interaction, whereas the target compound’s hydroxyethyl group may limit direct receptor engagement .
- Dopamine D2 Receptor : Bulky 8-substituents (e.g., benzylpiperazinyl) enhance D2 affinity, but the target compound’s smaller substituent likely reduces off-target effects .
Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
